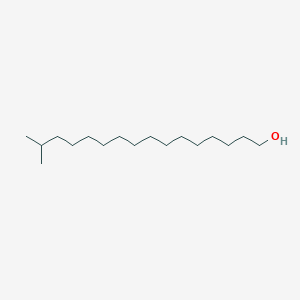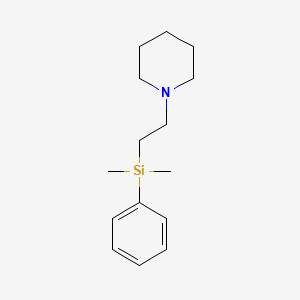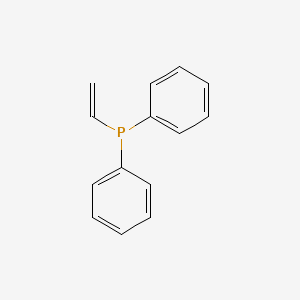
二苯基乙烯基膦
描述
Diphenylvinylphosphine is an organophosphorus compound . It is also known as Diphenyl(vinyl)phosphine . The systematic name for this compound is Diphenyl(vinyl)phosphine . The molecular formula of Diphenylvinylphosphine is C14H13P .
Synthesis Analysis
The synthesis of Diphenylvinylphosphine involves the reaction of the activated clusters [Os 3 (CO) 12 –n (NCMe) n] (n = 1 or 2) with Diphenylvinylphosphine (Ph 2 PCH CH 2) which results in [Os 3 (CO) 12 –n (Ph 2 PCH CH 2) n] (n = 1 1 or 2 2) in good yield . Addition of Ph 2 PCH CH 2 to [Os 3 (µ-H) 2 (CO) 10] results in the formation of [Os 3 (µ-H)H (CO) 10 (Ph 2 PCH CH 2)]3 .Molecular Structure Analysis
The molecular structure of Diphenylvinylphosphine has been established by single-crystal X-ray diffraction analysis . Each of the Diphenylvinylphosphine ligands in 2a and 2b is terminally bound, via the phosphorus atom, to a different ruthenium metal center, while the hydride positions in the Ru 4 (µ-H) 4 cores retain the D2d symmetry of the parent cluster 1 .Chemical Reactions Analysis
The tetraruthenium tetrahydrido carbonyl cluster Ru 4 (µ-H) 4 (CO) 12 ( 1) reacts with Diphenylvinylphosphine under thermal activation to give the substitution products Ru 4 (µ-H) 4 (CO) 12−n (κ 1 -Ph 2 PCH=CH 2) n, ( 2) (n\u2009=\u20093 ( a ); 4 ( b )) .科学研究应用
Catalysis
Diphenylvinylphosphine is known for its role as a hemilabile ligand in catalysis. Hemilabile ligands are capable of forming stable complexes with metal centers while allowing for dynamic coordination, which is crucial for catalytic processes. The phosphorus atom in Diphenylvinylphosphine can bind to a metal center, facilitating different bonding modes and resulting in stereochemical modifications that enhance selectivity and control reactivity in catalytic systems .
Synthesis of Metal Clusters
The compound has been used in the synthesis of metal clusters such as the tetraruthenium tetrahydrido carbonyl cluster . Diphenylvinylphosphine reacts under thermal activation to substitute carbonyl groups in the cluster, leading to new compounds with potential applications in materials science and catalysis .
Sorbent Material for Dye Removal
Researchers have utilized Diphenylvinylphosphine oxide, a derivative of Diphenylvinylphosphine, to create sorbent materials for the removal of basic dyes from aqueous solutions. These sorbents show promise for environmental cleanup and water treatment technologies .
Coordination Chemistry
In coordination chemistry, Diphenylvinylphosphine exhibits versatility by adopting terminal or bridging coordination modes. This flexibility allows for the design of complexes with specific properties and reactivities, which can be tailored for various applications, including molecular recognition and sensing .
Structural Studies
The coordination of Diphenylvinylphosphine to metal centers has been extensively studied, providing insights into the structural aspects of metal-ligand interactions. Such studies are fundamental for understanding the principles that govern the stability and reactivity of metal complexes .
Conformational Analysis
Diphenylvinylphosphine ligands have been observed to undergo conformational changes in metal clusters, leading to isomerization. This property is significant for the development of dynamic systems that can switch between different states in response to external stimuli .
Thermodynamic Studies
The stability of metal clusters containing Diphenylvinylphosphine at elevated temperatures has been investigated, contributing to the knowledge of thermodynamics in inorganic chemistry. These findings are important for the design of materials and catalysts that operate under harsh conditions .
Polymer Chemistry
Diphenylvinylphosphine has been incorporated into polymers to impart specific functionalities, such as phosphorescence or flame retardancy. This application demonstrates the compound’s utility in the development of advanced materials with unique properties .
属性
IUPAC Name |
ethenyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBXLXLODZUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175886 | |
| Record name | Vinyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylvinylphosphine | |
CAS RN |
2155-96-6 | |
| Record name | Diphenylvinylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylvinylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2155-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylvinylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLVINYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY2FYN4CVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Diphenylvinylphosphine?
A1: Diphenylvinylphosphine has the molecular formula C14H13P and a molecular weight of 212.22 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Diphenylvinylphosphine?
A2: DPVP is routinely characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C{1H}, 31P{1H}), and mass spectrometry (MS). [, , , , ]
Q3: What is the dominant reactive feature of diphenylvinylphosphine in reactions with nitrones?
A4: Contrary to the expectation that the phosphorus atom would act as an oxygen acceptor, the double bond in diphenylvinylphosphine exhibits a strong dipolarophilic character, making it the primary site of reactivity with nitrones. []
Q4: Can Diphenylvinylphosphine act as a ligand in transition-metal catalyzed reactions?
A5: Absolutely. DPVP is frequently employed as a ligand in various transition metal-catalyzed reactions due to its ability to coordinate to metals like palladium, platinum, ruthenium, and rhodium. [, , , , , , , ]
Q5: What type of reactions can be catalyzed by metal complexes containing Diphenylvinylphosphine as a ligand?
A5: Metal complexes incorporating DPVP as a ligand have demonstrated catalytic activity in numerous reactions, including:
- Hydroformylation: Catalyzed by platinum complexes. []
- Asymmetric [4 + 2] Diels-Alder reactions: Promoted by organopalladium and platinum complexes. [, , , , , , ]
- Suzuki-Miyaura coupling reactions: Mediated by palladium complexes. [, ]
- Alkene hydroboration: Catalyzed by rhodium(I) complexes. []
- Nickel-catalyzed cross-coupling reactions: For the synthesis of diphenylvinylphosphines from vinyl bromides and chlorides. []
Q6: How does the structure of diphenylvinylphosphine influence its catalytic activity?
A7: The steric and electronic properties of DPVP and its derivatives significantly impact the catalytic activity and selectivity of the resulting metal complexes. For instance, bulky substituents on the phosphorus atom can enhance the enantioselectivity of asymmetric reactions. [, , ]
Q7: Can diphenylvinylphosphine undergo intramolecular Diels-Alder reactions when coordinated to a metal center?
A8: Yes, when coordinated to a metal center, DPVP can participate in intramolecular [4 + 2] Diels-Alder reactions with other coordinated dienophiles. The stereochemistry of these reactions can be influenced by the metal center and the chiral auxiliary present in the complex. [, ]
Q8: Can diphenylvinylphosphine be polymerized?
A9: Yes, DPVP and its oxide can be polymerized using various methods, including free radical polymerization initiated by X-ray irradiation or chemical initiators. [, ]
Q9: What factors affect the polymerization of diphenylvinylphosphine oxide?
A10: Factors such as radiation dose, dose rate, and temperature influence the polymerization of diphenylvinylphosphine oxide. The process proceeds via a free radical mechanism, with chain transfer playing a significant role, often involving the phenyl groups. []
Q10: Are there any specific examples of materials incorporating diphenylvinylphosphine?
A11: Yes, research shows the development of water-soluble block copolymers incorporating diphenylvinylphosphine rhenium(I) complexes. These copolymers, synthesized by copolymerizing DPVP rhenium(I) complexes with N-vinylpyrrolidone-based Macro-RAFT agents, display interesting photophysical properties and reduced toxicity compared to the initial complexes. []
Q11: Have computational methods been employed to study diphenylvinylphosphine and its complexes?
A11: While the provided research articles do not delve into specific computational studies, computational chemistry techniques like density functional theory (DFT) calculations can be employed to investigate the electronic structure, bonding characteristics, and reactivity of DPVP and its metal complexes.
Q12: How do structural modifications of Diphenylvinylphosphine affect its coordination chemistry?
A13: Modifying the DPVP structure significantly impacts its coordination behavior. For instance, replacing a phenyl group with a 2-thienyl group can alter its bridging capabilities in rhodium carbonyl clusters. []
Q13: Does the stereochemistry of diphenylvinylphosphine derivatives affect their biological activity?
A13: While not directly addressed in the provided articles, stereochemistry plays a crucial role in the biological activity of many compounds. It's plausible that the stereochemistry of DPVP derivatives, particularly those containing chiral centers, could influence their interactions with biological targets.
Q14: What are the SHE considerations for working with diphenylvinylphosphine?
A14: While the articles don't detail specific SHE regulations, it's crucial to handle DPVP and related compounds with caution. Consult relevant safety data sheets (SDS) and follow appropriate laboratory safety protocols for handling, storage, and disposal.
Q15: Can Diphenylvinylphosphine be used to synthesize chiral phosphine ligands?
A17: Yes, DPVP is a valuable precursor for synthesizing chiral phosphine ligands. For example, it can be used in asymmetric Diels-Alder reactions promoted by chiral metal complexes to generate chiral diphosphines, which are essential ligands in asymmetric catalysis. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
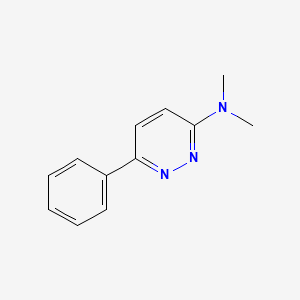
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
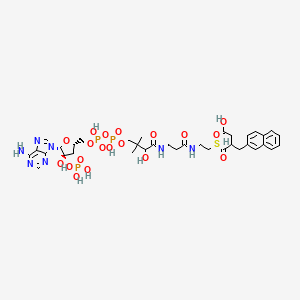
![N-[(3-nitroanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1198755.png)
![N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide](/img/structure/B1198756.png)

